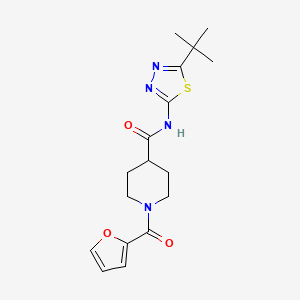![molecular formula C17H22ClNO2 B5272565 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5272565.png)
2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a phenylmethanamine backbone, which is substituted with a 4-methylphenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of a catalyst to form 4-methylphenylmethanol.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzyl chloride to form 4-[(4-methylphenyl)methoxy]benzyl chloride.
Amination: The resulting compound undergoes amination with ethanolamine to form 2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amine group, converting it to an amine oxide.
Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine oxides and reduced amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, leading to modulation of neuronal activity.
Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and cell signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the amine and ethanol components.
4-Methylguaiacol: Similar structure with a methoxy group but differs in the position of the substituents.
4-Hydroxy-3-methoxytoluene: Contains a methoxy and hydroxyl group but differs in the overall structure.
Uniqueness: 2-[[4-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form a hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-14-2-4-16(5-3-14)13-20-17-8-6-15(7-9-17)12-18-10-11-19;/h2-9,18-19H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBMWPSTQRLATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
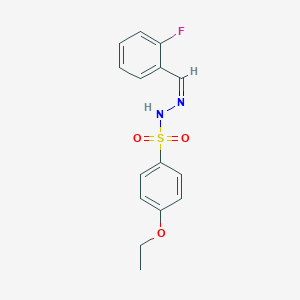
![N-(furan-2-ylmethyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5272487.png)
![(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5272496.png)
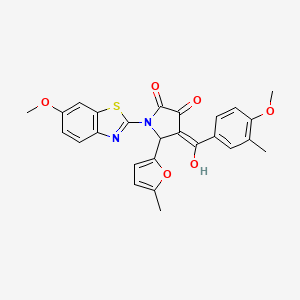
![N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE](/img/structure/B5272519.png)
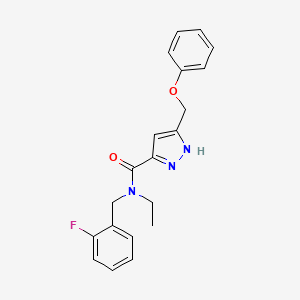
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5272538.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5272546.png)
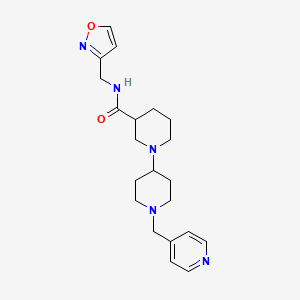
![5-(3-chlorophenyl)-2-ethylsulfanyl-1-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B5272557.png)
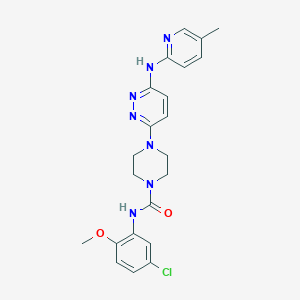

![4-bromo-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5272584.png)
